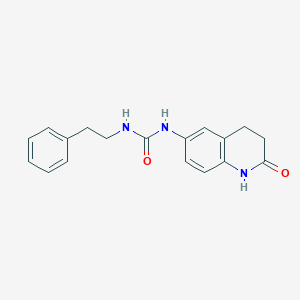

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea, also known as KT5823, is a selective inhibitor of protein kinase G (PKG). PKG is a serine/threonine kinase that plays a crucial role in various cellular processes, including smooth muscle relaxation, platelet aggregation, and gene regulation. KT5823 has been widely used in scientific research to investigate the role of PKG in various physiological and pathological conditions.

Aplicaciones Científicas De Investigación

Ni(II)-Catalyzed Oxidative Coupling

The research on Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives showcases a broad scope and high functional group compatibility. Toluene derivatives can be used as the coupling partner in an unreactive solvent, demonstrating a potential application in organic synthesis and catalysis (Aihara et al., 2014).

Anticancer Agents Development

A one-pot three-component method was utilized to synthesize novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, aiming to discover new anticancer agents. These compounds exhibited moderate to high levels of antitumor activities against various cancer cell lines, indicating their potential as therapeutic agents (Fang et al., 2016).

Molecular Docking and Spectroscopy

DFT and experimental investigations, including FT-IR and FT-Raman, were conducted on 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide. The study explored vibrational spectroscopy and molecular docking towards BRCA2 complex, highlighting the compound's potential inhibitory activity against cancer-related proteins (El-Azab et al., 2016).

Enantioselective Synthesis

Research into the catalytic enantioselective synthesis of tetrahydroisoquinolines and their analogues bearing a C4 stereocenter presented a novel approach for creating biologically active compounds. This methodology offers potential pathways for the synthesis of alkaloid derivatives and pharmaceuticals (Chen et al., 2013).

Progress in Tetrahydroquinoline Chemistry

A comprehensive review on the progress in the chemistry of tetrahydroquinolines from mid-2010 to early 2018 was conducted, focusing on synthesis methods. This review is crucial for researchers interested in the development of new compounds with tetrahydroquinoline structure for various scientific applications (Muthukrishnan et al., 2019).

Propiedades

IUPAC Name |

1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c22-17-9-6-14-12-15(7-8-16(14)21-17)20-18(23)19-11-10-13-4-2-1-3-5-13/h1-5,7-8,12H,6,9-11H2,(H,21,22)(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPYWPKCCKUUDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2557799.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2557800.png)

![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2557807.png)

![5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2557808.png)

![6-Acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2557809.png)

![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2557814.png)

![6-methyl-3-(3-methylbutyl)-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2557815.png)